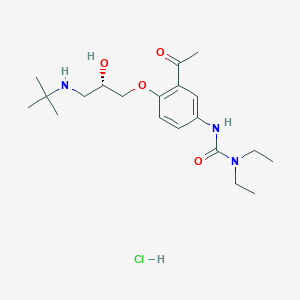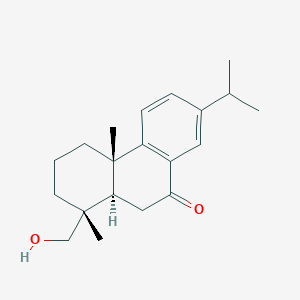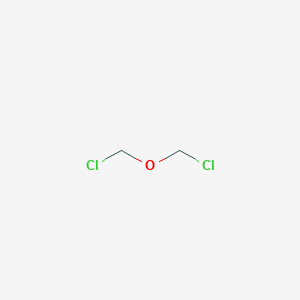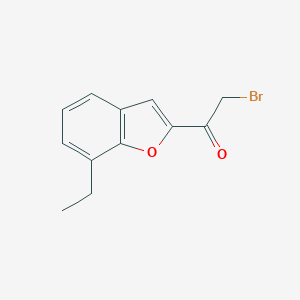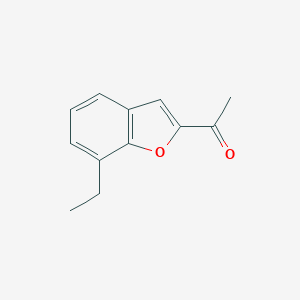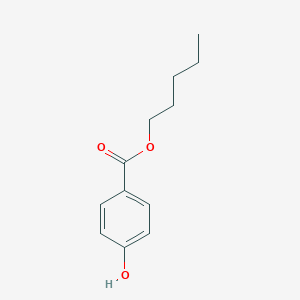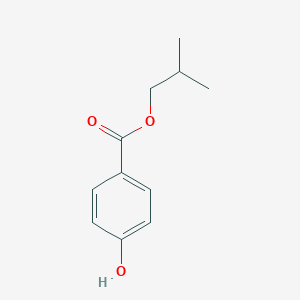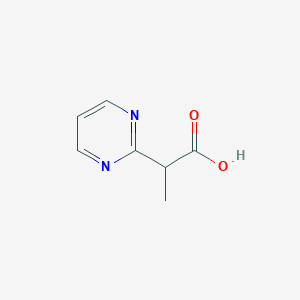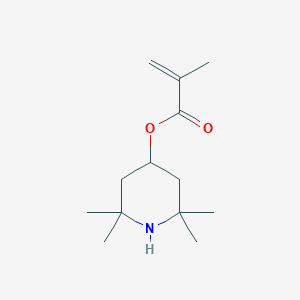
2,2,6,6-Tetramethyl-4-piperidyl methacrylate
説明
2,2,6,6-Tetramethyl-4-piperidyl methacrylate is a chemical compound utilized in various fields of chemistry and materials science due to its unique molecular structure and reactive properties. This compound serves as a building block for polymers and other materials with specific functionalities, such as stable free radicals or specific polymerization characteristics.
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate and its derivatives has been explored through various chemical methods. For example, the polymerization of 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM) and its copolymerization with other monomers like methyl methacrylate (MMA) have been achieved in ethyl alcohol solution, producing polymers with high yields and specific properties (Wenzhong, 1991).
Molecular Structure Analysis
The crystal structure of organic metamagnet derivatives of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate, such as 4-Methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl (MOTMP), reveals insights into its one-dimensional ferromagnetic coupling and antiferromagnetic interactions, demonstrating the compound's potential in magnetic materials (Kajiwara et al., 1994).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions, such as oxidation and polymerization, highlights its versatility. For instance, the synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their analysis via spectroscopic methods show the compound's responsiveness to environmental changes like pH and temperature (Naveed et al., 2020).
Physical Properties Analysis
The physical properties of polymers derived from 2,2,6,6-Tetramethyl-4-piperidyl methacrylate, such as their molecular weight distribution and thermal stability, are critical for their application in materials science. The synthesis and characterization of ω-unsaturated poly(styrene-b-n-butyl methacrylate) block copolymers using TEMPO-mediated controlled radical polymerization demonstrate the compound's utility in creating materials with desired physical properties (Burguière et al., 1999).
Chemical Properties Analysis
The chemical properties of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate, such as its reactivity in radical polymerization and its role as a stabilizer in polymer degradation, are fundamental to its applications in creating advanced materials. Studies on the effect of structure of polymeric hindered amines on the oxidation of polymers emphasize the compound's significance in enhancing the durability and performance of polymeric materials (Wenzhong, 1991).
科学的研究の応用
Polymer and Composite Material Development
2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM) has diverse applications in the development of advanced polymer and composite materials due to its unique chemical properties. It is used to enhance the physicochemical characteristics of polymers, including stability, durability, and resistance to environmental factors. TMPM serves as a critical component in creating polymers with specific functionalities tailored for medical devices, coatings, and as an additive in various polymerization processes to improve the mechanical and thermal properties of the resulting materials.
Biomedical Applications
In the biomedical field, TMPM derivatives are explored for their potential in drug delivery systems and biomedical devices. Its incorporation into polymers can lead to materials that are biocompatible and suitable for controlled release formulations, thereby enhancing the efficacy and safety of therapeutic agents. TMPM-based polymers are being investigated for applications in tissue engineering, such as scaffolds that support cell growth and tissue regeneration. These applications leverage the ability of TMPM to be modified into polymers that interact favorably with biological tissues and fluids.
Antioxidant Properties and Membrane Studies
TMPM and its derivatives are studied for their antioxidant properties, particularly in membrane mimetic systems. These studies aim to understand how TMPM-based compounds can protect biological membranes from oxidative stress, which is crucial for developing therapies against diseases associated with oxidative damage. Additionally, TMPM's role in modifying membrane properties is of interest for creating synthetic membranes with enhanced permeability and selectivity, applicable in filtration and separation technologies.
Optical and Electronic Applications
The optical and electronic properties of TMPM-containing materials are of significant interest for applications in light-emitting diodes (LEDs), photovoltaics, and as scintillators in radiation detection. These applications benefit from the ability of TMPM-based materials to exhibit tailored refractive indices, fluorescence, and conductive properties, making them suitable for use in advanced optical devices and energy-harvesting systems.
- Biological effects of resin monomers on oral cell populations: descriptive analysis of literature (Pagano et al., 2019).
- The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects (Schreier et al., 2012).
- Antioxidant activity of vitamin E and vitamin C derivatives in membrane mimetic systems (Liu, 1995).
- Eudragit®: a technology evaluation (Thakral et al., 2013).
Safety And Hazards
This compound is heat sensitive and should be stored at a temperature of 0-10°C . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
特性
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXKQBCEYNCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40404-82-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40404-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70185474 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
CAS RN |
31582-45-3 | |
| Record name | 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031582453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLW4LHP964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



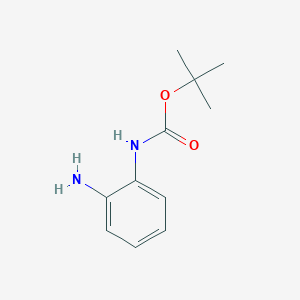
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)
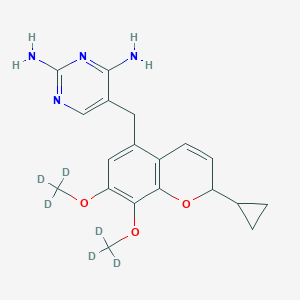
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)
